molecular formula C7H13NO B6203398 2-[(2-methylbut-3-yn-2-yl)amino]ethan-1-ol CAS No. 4067-36-1

2-[(2-methylbut-3-yn-2-yl)amino]ethan-1-ol

Cat. No.: B6203398
CAS No.: 4067-36-1
M. Wt: 127.18 g/mol
InChI Key: VXJGQOYSBXKDRL-UHFFFAOYSA-N
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Description

2-[(2-methylbut-3-yn-2-yl)amino]ethan-1-ol is an organic compound with the molecular formula C7H13NO. It is a derivative of ethanol and features a unique structure with an amino group attached to a substituted butynyl group. This compound is known for its applications in various chemical reactions and its potential use in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-methylbut-3-yn-2-yl)amino]ethan-1-ol typically involves the reaction of 2-methylbut-3-yn-2-amine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

C5H9N+C2H4OC7H13NO\text{C}_5\text{H}_9\text{N} + \text{C}_2\text{H}_4\text{O} \rightarrow \text{C}_7\text{H}_13\text{NO} C5​H9​N+C2​H4​O→C7​H1​3NO

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of catalysts and specific reaction temperatures and pressures are crucial in industrial settings to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-[(2-methylbut-3-yn-2-yl)amino]ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or alcohols.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

2-[(2-methylbut-3-yn-2-yl)amino]ethan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-[(2-methylbut-3-yn-2-yl)amino]ethan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. The compound may also participate in enzymatic reactions, affecting metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    2-methylbut-3-yn-2-ol: A related compound with similar structural features but lacking the amino group.

    2-methylbut-3-yn-2-amine: Another related compound with an amino group but different functional groups attached.

Uniqueness

2-[(2-methylbut-3-yn-2-yl)amino]ethan-1-ol is unique due to its combination of an amino group and a substituted butynyl group. This unique structure allows it to participate in a wide range of chemical reactions and makes it valuable in various research applications.

Properties

CAS No.

4067-36-1

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

2-(2-methylbut-3-yn-2-ylamino)ethanol

InChI

InChI=1S/C7H13NO/c1-4-7(2,3)8-5-6-9/h1,8-9H,5-6H2,2-3H3

InChI Key

VXJGQOYSBXKDRL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#C)NCCO

Purity

95

Origin of Product

United States

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